Lipophilicity Shift vs. Isomeric Methoxypyrazine Analog (XLogP3 Comparison)
The target compound exhibits XLogP3-AA = −1.8, substantially more hydrophilic than the isomeric 4-(3-methoxypyrazin-2-yl)morpholine-2-carboxamide (XLogP3-AA = −0.9), a difference of −0.9 log units [1]. This lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility, critical for biochemical assay compatibility.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −1.8 |
| Comparator Or Baseline | 4-(3-Methoxypyrazin-2-yl)morpholine-2-carboxamide: XLogP3-AA = −0.9 |
| Quantified Difference | ΔXLogP3 = −0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A lipophilicity difference of 0.9 log units can alter membrane permeability, plasma protein binding, and metabolic clearance, making the target compound preferable for aqueous assay systems.
- [1] PubChem. 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide (CID 122360023) and 4-(3-Methoxypyrazin-2-yl)morpholine-2-carboxamide (CID 60307176). Computed XLogP3-AA values. https://pubchem.ncbi.nlm.nih.gov View Source
